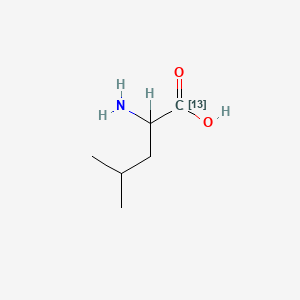

DL-Leucine-1-13C

Description

BenchChem offers high-quality DL-Leucine-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Leucine-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436381 | |

| Record name | DL-Leucine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82152-65-6 | |

| Record name | DL-Leucine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Isotopic Purity and Enrichment of DL-Leucine-1-13C

For researchers, scientists, and drug development professionals, the precision of experimental inputs dictates the reliability of outcomes. In the realm of metabolic research, proteomics, and drug discovery, stable isotope-labeled compounds are indispensable tools. Among these, DL-Leucine-1-13C serves as a critical tracer for elucidating protein synthesis, metabolic pathways, and drug metabolism.[1] This guide provides an in-depth exploration of the core quality attributes of DL-Leucine-1-13C: isotopic purity and enrichment. Understanding and verifying these parameters is paramount for the integrity of experimental data and the ultimate success of research endeavors.

Foundational Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters that define the quality of a stable isotope-labeled compound.

-

Isotopic Purity refers to the proportion of the labeled compound that is the desired isotopologue, relative to all other isotopologues of that compound. In the case of DL-Leucine-1-13C, it is the percentage of leucine molecules that are specifically labeled with 13C at the first carbon position.

-

Isotopic Enrichment , also known as atom percent excess, quantifies the abundance of the stable isotope (in this case, 13C) at a specific atomic position within the molecule, above its natural abundance. The natural abundance of 13C is approximately 1.1%.[2][3] Therefore, a batch of DL-Leucine-1-13C with 99% isotopic enrichment at the C1 position contains 99% 13C atoms and 1% 12C atoms at that specific location.

The distinction is subtle but crucial. High isotopic purity ensures that the isotopic label is in the correct position, minimizing ambiguity in tracking metabolic fates. High isotopic enrichment provides a strong signal-to-noise ratio in analytical measurements, enhancing sensitivity and accuracy.

The Critical Role of DL-Leucine-1-13C in Research and Development

DL-Leucine-1-13C is a powerful tool in various scientific disciplines due to leucine's essential role as a branched-chain amino acid (BCAA) in protein synthesis and its involvement in key signaling pathways like mTOR.[1][4] The use of its 13C-labeled form allows researchers to trace the journey of leucine through complex biological systems without the safety concerns associated with radioactive isotopes.[5]

Key applications include:

-

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways, providing insights into cellular physiology in health and disease.[6]

-

Protein Turnover Studies: Measuring rates of protein synthesis and breakdown, crucial for understanding muscle metabolism, aging, and various pathological conditions.[5][7]

-

Drug Metabolism and Pharmacokinetics (DMPK): Tracing the metabolic fate of drug candidates and their impact on endogenous metabolic pathways.

-

Internal Standard for Quantitative Analysis: Serving as a reliable internal standard in mass spectrometry-based quantification of leucine and related metabolites, improving the accuracy and precision of measurements.[1][8]

The validity of the data generated in these applications is directly dependent on the accurately determined isotopic purity and enrichment of the DL-Leucine-1-13C tracer.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

The two primary analytical techniques for assessing the isotopic composition of DL-Leucine-1-13C are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on the specific information required, the available instrumentation, and the desired level of precision.

Mass Spectrometry: The Workhorse of Isotopic Analysis

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of isotopologues, which have distinct molecular weights.

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For amino acids like leucine, derivatization is necessary to increase their volatility.[9]

Principle of Causality: The choice of derivatization agent is critical as it can introduce carbon atoms, potentially diluting the isotopic enrichment if not properly accounted for. The separation by gas chromatography ensures that the mass spectrum is acquired for a pure compound, preventing interference from other molecules in the sample matrix.

Experimental Protocol: GC-MS Analysis of DL-Leucine-1-13C

-

Sample Preparation & Derivatization:

-

Accurately weigh a small amount of the DL-Leucine-1-13C sample.

-

Dissolve the sample in a suitable solvent (e.g., 0.1 M HCl).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add the derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in splitless mode.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the derivatized leucine from other potential components.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization: Electron Ionization (EI) is typically employed.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the derivatized leucine peak.

-

Determine the relative abundances of the molecular ion (M+) and the isotopologue ion (M+1).

-

Calculate the isotopic enrichment by correcting for the natural abundance of 13C in the derivatization agent and the leucine molecule itself.

-

For the highest precision in isotopic enrichment determination, Isotope Ratio Mass Spectrometry is the gold standard.[10] This technique is specifically designed to measure small differences in the abundance of isotopes.

Principle of Causality: IRMS instruments have multiple collectors that simultaneously detect different isotope ions, leading to highly precise and accurate ratio measurements. The sample is typically combusted to a simple gas (e.g., CO2), which is then introduced into the mass spectrometer.[10]

Experimental Protocol: GC-Combustion-IRMS for 13C Enrichment of Leucine

-

Sample Preparation:

-

Similar to GC-MS, the leucine sample is first derivatized to make it amenable to gas chromatography.

-

-

Instrumentation:

-

A gas chromatograph is coupled to a combustion furnace.

-

The combustion furnace converts the eluting derivatized leucine into CO2 gas.

-

The CO2 gas is then introduced into the IRMS.

-

-

Data Acquisition and Analysis:

-

The IRMS measures the ratio of 13CO2 to 12CO2.

-

The isotopic enrichment is reported in delta notation (δ13C) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Isotope Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of a molecule. For isotopically labeled compounds, NMR can confirm the position of the label and quantify the enrichment at that specific site.[6][12]

Principle of Causality: The 13C nucleus has a nuclear spin that can be detected by NMR. The signal intensity in a quantitative 13C NMR spectrum is directly proportional to the number of 13C nuclei at each carbon position.[2] This allows for the precise determination of site-specific isotopic enrichment.

Experimental Protocol: Quantitative 13C NMR for DL-Leucine-1-13C

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the DL-Leucine-1-13C sample to achieve a good signal-to-noise ratio.

-

Dissolve the sample in a deuterated solvent (e.g., D2O) to minimize the solvent signal in the 1H spectrum.

-

Add a known amount of an internal standard for quantification if required.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequence: A quantitative 13C NMR experiment with inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to allow for full relaxation of all carbon nuclei, ensuring that the signal intensities are truly quantitative.

-

-

Data Acquisition and Analysis:

-

Acquire the 13C NMR spectrum.

-

Integrate the signals corresponding to the C1 carbon and the other carbon atoms in the leucine molecule.

-

The isotopic enrichment at the C1 position is calculated from the relative integral values, taking into account the natural abundance of 13C at the other carbon positions.

-

Data Presentation and Interpretation

The results of isotopic purity and enrichment analysis should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.

| Parameter | Typical Specification | Analytical Technique(s) |

| Isotopic Enrichment (1-13C) | ≥ 99% | GC-MS, IRMS, 13C NMR |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Enantiomeric Purity | As specified (for L- or D-leucine) | Chiral HPLC, Chiral GC |

Note: The table presents typical values. Always refer to the certificate of analysis provided by the supplier for specific batch information.

Visualizing the Workflow

Diagrams can help to clarify the experimental workflows for determining isotopic purity and enrichment.

Caption: Experimental workflows for determining isotopic enrichment of DL-Leucine-1-13C.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, a self-validating system should be in place. This involves:

-

Use of Certified Reference Materials: Analyzing certified reference materials with known isotopic compositions alongside the samples to validate the accuracy of the measurements.[13]

-

Method Validation: The analytical methods used should be thoroughly validated for linearity, accuracy, precision, and robustness.

-

Inter-laboratory Comparisons: Participating in proficiency testing or inter-laboratory comparison studies to ensure that the results are comparable to those of other reputable laboratories.

-

Clear Reporting: Adhering to established guidelines for reporting stable isotope data, including details of the analytical methods, reference materials used, and the uncertainty of the measurements.[11][14]

Conclusion

The accurate determination of isotopic purity and enrichment of DL-Leucine-1-13C is not a mere formality but a fundamental requirement for high-quality, reproducible research. A thorough understanding of the analytical techniques, their underlying principles, and the potential pitfalls is essential for any scientist utilizing stable isotope-labeled compounds. By implementing robust analytical protocols and adhering to best practices in data reporting, researchers can ensure the integrity of their experimental data and contribute to the advancement of their respective fields.

References

-

Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 81-86. [Link]

-

Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. The American Journal of Physiology, 238(5), E473-E479. [Link]

-

Rocchiccioli, F., et al. (1991). Automated measurement of 13C enrichment in carbon dioxide derived from submicromole quantities of L-(1-13C)-leucine. Analytical Biochemistry, 197(1), 164-168. [Link]

-

Core Facilities, CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]

-

Li, L., & Li, R. (2018). Metabolite Annotation through Stable Isotope Labeling. Comprehensive Analytical Chemistry, 82, 191-210. [Link]

-

Prommer, J., et al. (2020). A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Analytical Chemistry, 92(15), 10426-10435. [Link]

-

Watt, P. W., et al. (1991). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American Journal of Physiology, 260(5 Pt 1), E744-E749. [Link]

-

Gilbert, A., et al. (2009). Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance. Analytical Chemistry, 81(21), 8978-8985. [Link]

-

Le, A., & Antoniewicz, M. R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: a new precision and synergy scoring system. Metabolic engineering, 30, 33-44. [Link]

-

Asghari, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1184745. [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4738-4746. [Link]

-

Coplen, T. B. (1996). Guidelines for the Reporting of Stable Hydrogen, Carbon, and Oxygen Isotope-Ratio Data. U.S. Geological Survey. [Link]

-

The Organic Chemistry Tutor. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Jones, A. H., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3179. [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. [Link]

-

Carter, J. F., & Fry, B. (2013). New reporting guidelines for stable isotopes--an announcement to isotope users. Rapid Communications in Mass Spectrometry, 27(13), 1547-1548. [Link]

-

Ott, D., et al. (2022). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR, 76(3-4), 103-110. [Link]

-

Remaud, G. S., et al. (2018). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 90(15), 9436-9442. [Link]

-

Isotope Labeling Technology. (n.d.). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. [Link]

-

Fernie, A. R., et al. (2011). Recommendations for Reporting Metabolite Data. The Plant Cell, 23(7), 2477-2482. [Link]

-

Matthews, D. E., et al. (1979). Determination of stable isotopic enrichment in individual plasma amino acids by chemical ionization mass spectrometry. Analytical Biochemistry, 94(2), 259-267. [Link]

-

Reid, M. A., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 773. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

McIntosh, O., et al. (n.d.). STABLE NITROGEN ISOTOPE ANALYSIS OF AMINO ACID ENANTIOMERS BY ORBITRAP MASS SPECTROMETRY: APPLICATION FOR THE BENNU SAMPLES. 54th Lunar and Planetary Science Conference 2023 (LPI Contrib. No. 2806). [Link]

-

Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104325. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. youtube.com [youtube.com]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alexandraatleephillips.com [alexandraatleephillips.com]

- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 12. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recommendations for Reporting Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]

Natural abundance of 13C and its relevance to labeling studies

Correction Algorithms, Experimental Design, and Impact on Metabolic Flux Analysis

Executive Summary

In the precision-driven fields of drug metabolism and pharmacokinetics (DMPK) and metabolic flux analysis (MFA), the natural abundance of Carbon-13 (

Part 1: The Physics of Uncertainty

The Statistical Reality

Carbon is not monoisotopic. The stable isotope

The probability

Where:

- = Total number of carbon atoms.

-

= Natural abundance of

-

= Number of

The "Crossover" Effect in Drug Development

As molecular weight increases, the "monoisotopic" peak (M+0, all

-

Small Molecule (n=10): M+0 is dominant (

). -

Mid-Size Drug (n=50): M+0 drops to

; M+1 is significant ( -

Large Biologic (n=100): M+0 is only

. The M+1 peak is actually taller than M+0.

Implication: In labeling studies, you cannot simply measure the height of the M+1 peak and assume it represents your tracer. A significant portion of that signal is natural background.

Part 2: The Analytical Challenge (MS & NMR)

Mass Spectrometry (MS) Interference

In tracer studies (e.g., [U-

-

The Artifact: Natural

C contributes to M+1, M+2, etc., inflating the apparent enrichment. -

The Skew: The error is non-linear. A molecule with 3 tracer carbons and 1 natural

C appears as M+4, masquerading as a 4-carbon tracer fragment.

NMR Sensitivity and Satellites

In NMR, natural abundance

-

Problem: In low-enrichment studies (<5%), the tracer signal may be indistinguishable from the 1.1% natural background.

-

Solution: Requires "background subtraction" using a control spectrum of the unlabeled compound.

Part 3: The Mathematical Solution (Matrix Correction)

To recover the true tracer enrichment, we must apply a linear algebra deconvolution. We model the Measured Vector (

To find the true labeling, we solve for

Constructing the Correction Matrix ( )

The matrix

Example for a 3-Carbon Molecule:

-

Column 1: Distribution of Unlabeled (M+0) molecule (Purely natural abundance).

-

Column 2: Distribution of a molecule with one tracer

C (plus natural abundance on remaining 2 carbons).

| Label State | M+0 (Meas) | M+1 (Meas) | M+2 (Meas) |

| True M+0 | 0 | 0 | |

| True M+1 | 0 | ||

| True M+2 |

(Note:

Visualization of the Correction Workflow

Caption: Workflow for deconvoluting natural abundance from mass spectrometry data using matrix inversion.

Part 4: Experimental Protocol

Protocol: Validating Natural Abundance Correction

Objective: Confirm that your software/algorithm correctly removes natural abundance background before analyzing biological samples.

Step 1: The "Blank" Control

-

Sample Prep: Prepare a standard of your analyte (drug or metabolite) using unlabeled (natural abundance) material.[6]

-

Acquisition: Analyze via LC-MS/MS or GC-MS under the exact conditions of your experiment.

-

Data Check:

-

Record the intensities of M+0, M+1, M+2.

-

Example: Unlabeled Glucose. M+0 (100%), M+1 (~6.6%), M+2 (~0.2%).

-

Step 2: Algorithmic Correction

-

Input: Feed this "unlabeled" data into your correction algorithm (e.g., IsoCor, Polson method).

-

Expected Output: The corrected vector should read 100% M+0 and 0% M+1/M+2 .

-

Troubleshooting:

-

If M+1 remains positive: Your algorithm underestimates natural abundance (check assumed % value).

-

If M+1 is negative: Your algorithm overestimates natural abundance (check molecular formula input).

-

Step 3: The Dilution Curve (Linearity Test)

-

Mix labeled standard (e.g., [U-

C]Glutamine) with unlabeled standard at ratios: 0%, 10%, 50%, 100%. -

Apply correction to all.

-

Success Criteria: The corrected enrichment must match the gravimetric mixing ratios (

).

Data Presentation: Impact of Correction

Table 1: Comparison of Raw vs. Corrected Intensities for a 15-Carbon Drug Metabolite.

| Isotopologue | Raw Intensity (%) | Corrected Intensity (%) | Interpretation |

| M+0 | 85.0% | 100.0% | Raw data shows loss due to natural M+1. |

| M+1 | 14.0% | 0.0% | False Positive: Raw M+1 is purely natural abundance. |

| M+2 | 1.0% | 0.0% | Background noise. |

Part 5: Advanced Considerations

Resolution vs. Correction

High-Resolution Mass Spectrometry (HRMS) (Orbitrap/FT-ICR) can sometimes resolve the mass difference between a neutron (tracer) and natural abundance, but not for Carbon .

-

Mass difference between

C (tracer) and -

However, HRMS can resolve

C from

The "Skewing" Effect in Flux Analysis

In metabolic flux analysis, the correction matrix must account for the fact that the probability of natural abundance occurrence changes as you replace

-

Standard Matrix: Assumes linear superposition.

-

Skewed Matrix: Adjusts probabilities because a labeled carbon cannot also be a natural abundance carbon.

Caption: Skewing Effect: A tracer 13C atom occupies a site, preventing natural 13C from occurring there, altering the probability distribution.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). "Atomic weights of the elements 2013." Pure and Applied Chemistry. Link

-

Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

-

Moseley, H. N. (2010). "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry." BMC Bioinformatics. Link[6]

-

Fernandez, C. A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance." Journal of Mass Spectrometry. Link

-

Wittmann, C., & Heinzle, E. (2002). "Mass spectrometry for metabolic flux analysis." Biotechnology and Bioengineering.[8] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Carbon-13 - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Key suppliers and availability of DL-Leucine-1-13C

The Strategic Sourcing and Technical Validation of DL-Leucine-1-13C

Executive Summary

DL-Leucine-1-13C (Racemic Leucine labeled at the carboxyl carbon) represents a specialized niche in the stable isotope market. Unlike its biologically active counterpart, L-Leucine-1-13C , which is a high-volume stock item for metabolic tracing, the DL-form is primarily utilized as a cost-effective internal standard for mass spectrometry (MS) or in mechanistic studies involving D-amino acid oxidase (DAAO).

This guide addresses the critical supply chain reality: DL-Leucine-1-13C is frequently a non-stock or "inquire-only" item for most major suppliers, with Cambridge Isotope Laboratories (CIL) being the primary exception. Researchers must navigate a landscape where "Leucine-1-13C" almost always defaults to the L-isomer unless the racemic mixture is explicitly specified.

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

Before procuring, the material must be defined by three non-negotiable attributes to ensure experimental validity.

Isotopic Enrichment (≥99 atom % 13C)

For quantitative MS applications (e.g., Isotope Dilution Mass Spectrometry), enrichment below 99% introduces complex spectral overlap corrections.

-

Specification: The 1-position carboxyl group (

) must be labeled. -

Verification: Proton-decoupled

-NMR should show a dominant singlet at ~174 ppm (depending on pH), with no satellite peaks indicative of incomplete enrichment if coupled to adjacent carbons (rare for single labels).

Chemical Purity (>98%) & Chiral Ratio (50:50)

Since this is a racemic mixture, the ratio of L- to D-isomers must be thermodynamically controlled (typically 50:50).

-

Risk: If a supplier provides L-Leucine labeled as "DL" due to labeling errors, it may skew assays dependent on DAAO activity or chiral chromatography.

-

Method: Chiral HPLC (e.g., using a Crownpak CR(+) column) is the gold standard for verifying the racemic nature.

Synthesis Origin (The Strecker Route)

Understanding the synthesis helps in troubleshooting impurities. DL-Leucine-1-13C is typically synthesized via the Strecker Synthesis :

-

Precursor: Isovaleraldehyde (3-methylbutanal).

-

Label Source: Potassium Cyanide (

) or Sodium Cyanide ( -

Process: The aldehyde reacts with ammonia and labeled cyanide to form an aminonitrile, which is hydrolyzed to the amino acid.

-

Impurity Profile: Look for residual isovaleraldehyde or hydrolysis byproducts in the COA.

Part 2: Global Supply Chain & Availability

The market for DL-Leucine-1-13C is highly consolidated.

Primary Confirmed Supplier

Cambridge Isotope Laboratories (CIL) is the dominant manufacturer for this specific racemic isotopologue.

-

Catalog Number: CLM-207 (Note: Some regional distributors may list variations like CLM-204; always verify "DL" prefix).

-

Pack Sizes: Typically 0.1g, 0.25g, 1g.

-

Status: Often in stock, but low inventory turnover compared to L-Leucine.

Secondary & Custom Suppliers

Most other major vendors (Sigma-Aldrich/Merck, CDN Isotopes) list the L-isomer (e.g., Sigma Cat# 490059) as their primary stock.

-

Sigma-Aldrich: Often lists DL-Leucine-d10 (Deuterated) but not 1-13C as a standard catalog item. They may source CLM-207 via CIL for customers upon request.

-

CDN Isotopes: Lists DL-Leucine-1-13C in full catalogs, but availability often requires inquiry.

Sourcing Decision Matrix

Use the following logic to determine your procurement path:

Figure 1: Strategic sourcing decision tree for DL-Leucine-1-13C. Prioritize CIL CLM-207; consider L-isomer substitution if experimental design permits.

Part 3: Procurement & Verification Protocol

To ensure scientific integrity, every batch received must undergo a "Self-Validating" QC process. Do not rely solely on the Certificate of Analysis (COA).

Step 1: Incoming Inspection

-

Verify Label: Ensure the label explicitly states DL -Leucine. A common error is shipping L-Leucine (Cat# CLM-468) instead.

-

Check CAS Number:

Step 2: Rapid Validation (The "Zero-Cost" Check)

If you have access to a polarimeter:

-

Protocol: Dissolve sample in 5M HCl (c=2).

-

Expected Result: Specific Rotation

should be 0° (or very close to zero). -

Failure Mode: A positive rotation (+14.5° to +16.0°) indicates you received L-Leucine .

Step 3: Mass Spectrometry Validation (Workflow)

For researchers using this as an Internal Standard (ISTD), the mass shift must be confirmed.

Figure 2: Quality Control workflow to validate isotopic enrichment and chemical identity upon receipt.

Part 4: Application Context[8][9][10]

Why use DL instead of L?

-

Cost Efficiency: In some synthesis routes, producing the racemic mixture is cheaper than isolating the pure L-isomer, making DL a cost-effective internal standard for total Leucine quantification where the MS method does not separate enantiomers.

-

Carrier Effect: In proteomics, a "heavy" DL-Leucine spike can act as a carrier to prevent adsorption losses of endogenous L-Leucine during sample prep, assuming the binding sites are not stereospecific.

-

D-Amino Acid Oxidase (DAAO) Studies: DL-Leucine-1-13C is the substrate of choice when studying the kinetics of DAAO, as the D-isomer is selectively oxidized to the

-keto acid (which retains the 1-13C label), while the L-isomer remains unchanged.

References

-

Cambridge Isotope Laboratories. Stable Isotope-Labeled Products for Metabolic Research Catalog. (Catalog Number CLM-207).[1][2][4] Retrieved from

-

Sigma-Aldrich (Merck). Product Specification: L-Leucine-1-13C (Cat No. 490059). (Used for comparison of stock availability). Retrieved from

-

BOC Sciences. 13C Labeled Amino Acids: Technical Guide. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Leucine-1-13C. Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of ¹³C Labeled Compounds

This guide provides a comprehensive overview of the essential safety and handling protocols for ¹³C labeled compounds, designed for researchers, scientists, and professionals in drug development. By integrating established safety principles with practical, field-proven insights, this document serves as an authoritative resource for ensuring laboratory safety and experimental integrity.

Introduction: The Nature of ¹³C Labeled Compounds

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon.[1][2] Compounds enriched with ¹³C are chemically identical to their unlabeled counterparts, with a slight increase in mass.[2] This unique property makes them invaluable tools in a wide array of scientific disciplines, including metabolic tracing, drug metabolism studies, and quantitative analysis using mass spectrometry.[2][3][4] The key advantage of using stable isotopes like ¹³C is the absence of radiation and environmental pollution, which are concerns with radioactive isotopes.[2]

The safety protocols for ¹³C labeled compounds are therefore not based on radiological hazards, but are dictated by the chemical and toxicological properties of the molecule itself.[5] Health and safety data for labeled compounds are generally assumed to be similar or identical to the corresponding unlabeled compound.[5] This guide will elaborate on the best practices for handling these valuable research materials, ensuring both personnel safety and the preservation of sample integrity.

Core Principle: Chemical Hazard Dictates Precaution

The foundational principle for handling ¹³C labeled compounds is straightforward: the primary risks are chemical, not radiological. Unlike their radioactive counterparts (e.g., ¹⁴C-labeled compounds), ¹³C compounds do not emit ionizing radiation and require no specialized radiological handling or disposal procedures.[1][]

The safety measures required for a ¹³C labeled compound are therefore identical to those for the same compound without isotopic enrichment. For instance, if the unlabeled compound is a known carcinogen, the ¹³C labeled version must be handled with the same level of caution, including the use of appropriate personal protective equipment (PPE) and containment facilities.

Hazard Identification and Risk Assessment

A thorough risk assessment is a mandatory prerequisite for handling any chemical, including ¹³C labeled compounds. This process involves identifying potential hazards and implementing appropriate control measures.

The Central Role of the Safety Data Sheet (SDS)

The primary source of information for hazard identification is the Safety Data Sheet (SDS) for the unlabeled parent compound. The SDS provides comprehensive information on:

-

Hazards Identification: Physical and health hazards, including flammability, reactivity, toxicity, and carcinogenicity.[5][7]

-

First-Aid Measures: Procedures for inhalation, skin/eye contact, and ingestion.[7][8]

-

Handling and Storage: Recommended procedures for safe handling and appropriate storage conditions.[9][10]

-

Personal Protective Equipment (PPE): Specifications for respiratory, hand, eye, and body protection.[9]

-

Toxicological Information: Data on acute and chronic health effects.[7]

Regulatory frameworks such as the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard and the European Chemicals Agency's (ECHA) Classification, Labelling and Packaging (CLP) Regulation mandate the availability and content of SDSs.[11][12][13]

Experimental Workflow for Risk Assessment

A systematic risk assessment should be conducted before any new experimental protocol involving a ¹³C labeled compound is initiated.

Step-by-Step Risk Assessment Protocol:

-

Obtain the SDS: Secure the most recent version of the SDS for the corresponding unlabeled compound.

-

Identify Hazards: Carefully review Section 2 of the SDS to understand the specific physical and health hazards.

-

Evaluate Exposure Potential: Consider the physical form of the compound (solid, liquid, gas), the quantity being used, and the nature of the experimental procedures (e.g., weighing, dissolving, heating).

-

Implement Control Measures: Based on the identified risks, determine the necessary control measures. This includes selecting the appropriate PPE, determining if a fume hood or other ventilated enclosure is required, and establishing safe work practices.

-

Plan for Emergencies: Review the first-aid and accidental release measures outlined in the SDS. Ensure that the necessary spill kits and emergency equipment are readily available.

-

Document the Assessment: Record the findings of the risk assessment and the implemented safety protocols. This documentation is a key component of a laboratory's Chemical Hygiene Plan as required by OSHA.

Caption: Risk Assessment Workflow for ¹³C Labeled Compounds.

General Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety practices is paramount. The specific PPE required will depend on the hazards of the unlabeled compound as detailed in its SDS.

| Physical Form | Recommended Minimum PPE | Engineering Controls |

| Crystalline Solid/Powder | Safety glasses, lab coat, nitrile gloves. | Use a chemical fume hood or ventilated balance enclosure when weighing to prevent inhalation of fine particulates.[5] |

| Non-volatile Liquid | Safety glasses or goggles, lab coat, nitrile gloves. | Work in a well-ventilated area. A chemical fume hood is recommended for larger quantities or if splashes are a risk.[9] |

| Volatile Liquid | Chemical splash goggles, lab coat, appropriate chemical-resistant gloves. | All handling must be performed in a certified chemical fume hood. |

| Gas | Safety glasses. | Handled in a closed system with appropriate regulators and leak detection. Ensure adequate ventilation.[8] |

Key Handling Protocols:

-

Avoid Inhalation: Always handle powders and volatile liquids in a fume hood or other ventilated enclosure.[5][9]

-

Prevent Contact: Wear appropriate gloves and a lab coat to prevent skin contact. Wash hands thoroughly after handling.[5][7]

-

Eye Protection: Wear safety glasses or goggles at all times in the laboratory.[7][9]

-

Labeling: Ensure all containers of ¹³C labeled compounds are clearly labeled with the chemical identity and any appropriate hazard warnings, in accordance with OSHA's labeling requirements.[11][14]

Storage and Stability

The storage conditions for ¹³C labeled compounds are dictated by the stability of the molecule, not the isotopic label. Improper storage can lead to degradation, compromising experimental results.

| Compound Class | Storage Temperature | Atmosphere | Light Conditions |

| General Organics | Room Temperature or as specified on the Certificate of Analysis | Inert atmosphere (Argon or Nitrogen) if sensitive to oxidation or moisture | Protect from light by using amber vials or storing in the dark. |

| Biomolecules (e.g., amino acids, sugars) | -20°C or -80°C | Inert atmosphere; desiccated | Protect from light. |

| Hygroscopic Compounds | As specified | Desiccated, inert atmosphere | Protect from light. |

Best Practices for Storage:

-

Follow Supplier Recommendations: Always adhere to the storage conditions provided by the manufacturer on the product data sheet or Certificate of Analysis.

-

Inert Atmosphere: For sensitive compounds, flush the vial with an inert gas like argon or nitrogen before sealing.

-

Low Temperature: For compounds prone to degradation, storage at low temperatures (-20°C or -80°C) is recommended to slow down decomposition processes.[1]

-

Protect from Light: Many organic compounds are light-sensitive. Store them in amber vials or in a dark location.[1]

Waste Disposal

A critical point of understanding is that ¹³C labeled compounds are not radioactive waste.[1][] Their disposal should follow the same procedures as for their unlabeled chemical counterparts.

Waste Disposal Protocol:

-

Segregation: Do not mix ¹³C labeled chemical waste with radioactive waste. This is a common and costly error.

-

Characterization: The waste must be characterized based on its chemical properties (e.g., flammable, corrosive, toxic).

-

Containerization: Use appropriate, labeled chemical waste containers. The label must clearly identify all chemical constituents.[15]

-

Local Regulations: Dispose of the waste in accordance with your institution's and local environmental regulations for chemical waste.

Caption: Waste Disposal Decision Tree for ¹³C Labeled Compounds.

Emergency Procedures

In the event of an emergency, the procedures outlined in the SDS for the unlabeled compound should be followed.

-

Skin Contact: Wash the affected area with soap and water. Seek medical attention if irritation develops.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]

-

Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Clean the area and dispose of the waste as hazardous chemical waste.

Conclusion

The safe and effective use of ¹³C labeled compounds hinges on a fundamental principle: their handling is governed by the inherent chemical properties of the molecule, not the isotopic label. By diligently consulting the Safety Data Sheet of the parent compound, conducting thorough risk assessments, and adhering to standard chemical safety protocols for handling, storage, and disposal, researchers can confidently and safely leverage these powerful tools in their scientific pursuits. The absence of radioactivity simplifies handling and disposal, but it does not diminish the importance of rigorous chemical safety practices.

References

- Carbon-13 (C-13)

- CARBON-13C - Safety D

- CARBON (AMORPHOUS) (13C, 99%) 95% PURE - Safety Data Sheet.

- 13C Labeled Compounds. Isotope Science / Alfa Chemistry.

- Specific Instruction for Isotope Research Waste.

- How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.

- How To Properly Store Your Radiolabeled Compounds. Moravek.

- RADIOACTIVE WASTE MANAGEMENT. Columbia University Research.

- MCE Isotope-Labeled Compounds Handbook. MedChemExpress.

- 13C-Stable Isotope Labeling. University of North Texas Research.

- Guidance for identification and naming of substances under REACH and CLP. European Chemicals Agency (ECHA).

- Hazard Communication Standard: Labels and Pictograms.

- 13C Labeled internal standards. LIBIOS.

- carbon-13 gas safety d

- How to Dispose the Waste

- CLP - Guidance Documents. European Chemicals Agency (ECHA).

- Isotope Labeling Services and Capabilities.

- Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers.

- Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins.

- NIH Waste Disposal Guide 2022.

- Laboratory Safety Labeling and Transfer of Chemicals.

- Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA).

- Carbon 13C Dioxide (Rev 4)

- OSHA Standards for Biological Laboratories.

- EU - ECHA Published a Guidance for Identification and Naming of Substances under REACH and CLP Regul

Sources

- 1. moravek.com [moravek.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 5. isotope.com [isotope.com]

- 7. isotope-amt.com [isotope-amt.com]

- 8. isoflex.com [isoflex.com]

- 9. CARBON-13C - Safety Data Sheet [chemicalbook.com]

- 10. buyisotope.com [buyisotope.com]

- 11. osha.gov [osha.gov]

- 12. Guidance documents - ECHA [echa.europa.eu]

- 13. EU - ECHA Published a Guidance for Identification and Naming | TÜV Rheinland [tuv.com]

- 14. osha.gov [osha.gov]

- 15. orf.od.nih.gov [orf.od.nih.gov]

Methodological & Application

Protocol for measuring protein synthesis with DL-Leucine-1-13C

Executive Summary

This application note details the protocol for measuring the Fractional Synthesis Rate (FSR) of tissue proteins—specifically skeletal muscle—using DL-Leucine-1-13C . While L-Leucine-1-13C is the industry standard for metabolic tracing, the use of the racemic mixture (DL) presents unique kinetic considerations.

This protocol utilizes the Precursor-Product Model , relying on the measurement of

Key Applications:

-

Skeletal Muscle Protein Synthesis (MPS) in response to exercise or nutrition.

-

Drug development studies targeting sarcopenia or cachexia.

-

Comparative protein turnover analysis in pre-clinical models.

Scientific Foundation & Experimental Logic

The Tracer Choice: DL- vs. L-Leucine

Protein synthesis enzymes (tRNA synthetases) are stereospecific for L-Leucine . The D-Leucine component of your tracer is not directly incorporated into protein.

-

The Challenge: Measuring plasma "Total Leucine" enrichment via standard achiral GC-MS will yield an average of the active (L) and inactive (D) pools, potentially underestimating the true precursor enrichment available for synthesis.

-

The Solution (The KIC Proxy): Intracellular L-Leucine is in rapid equilibrium with its transamination product,

-Ketoisocaproate (KIC) . Since the keto-acid loses the chiral alpha-carbon during transamination, the plasma KIC pool integrates the metabolic flux more centrally. Monitoring [1-13C]KIC provides a more stable and representative proxy for the true intracellular precursor pool (Leucyl-tRNA) than plasma leucine itself.

Metabolic Pathway Visualization

Figure 1: Metabolic fate of DL-Leucine. Note that KIC serves as the central integration point for enrichment measurement, bypassing the D-isomer inactivity issue.

Experimental Protocol

Materials & Reagents

-

Tracer: DL-Leucine-1-13C (99 atom % 13C).

-

Derivatization Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

-

Solvents: Acetonitrile (ACN), Ethyl Acetate, Methylene Chloride (GC grade).

-

Acids: 50% Acetic Acid, 6N HCl.

-

Cation Exchange Resin: AG 50W-X8 (100-200 mesh).

Subject Preparation & Infusion (Clinical/Pre-Clinical)

-

State: Subjects should be in a post-absorptive state (overnight fast) to establish a steady baseline.

-

Catheterization:

-

Infusion Protocol (Primed Continuous Infusion):

-

Prime: Bolus injection of DL-Leucine-1-13C (e.g., 1.0 mg/kg) to rapidly achieve isotopic equilibrium.

-

Continuous Infusion: Immediately follow with constant rate infusion (e.g., 1.0 mg/kg/h) for 3–6 hours.

-

Goal: Achieve a steady-state plasma enrichment (Plateau) of ~4–6% Tracer-to-Tracee Ratio (TTR).

-

Sampling Timeline

| Time (min) | Activity | Sample Type | Purpose |

| -10 | Baseline Sample | Blood & Biopsy | Background enrichment (Natural Abundance) |

| 0 | Start Infusion | - | Initiate Prime + Constant Rate |

| 120 | Steady State Check | Blood | Verify KIC enrichment plateau |

| 180 | Biopsy 1 | Muscle Tissue | Initial Protein Enrichment ( |

| 180-240 | Frequent Sampling | Blood (q15 min) | Average Precursor Enrichment ( |

| 240 | Biopsy 2 | Muscle Tissue | Final Protein Enrichment ( |

Sample Processing (The "Expertise" Phase)

This section describes the separation of the Precursor Pool (Plasma) and the Product Pool (Muscle Protein) .

Plasma Processing (Precursor: KIC)

-

Precipitation: Mix 200 µL plasma with 200 µL 100% Ethanol or 50% Acetic Acid to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

-

Extraction: Collect supernatant. (Note: KIC is a keto-acid and does not require cation exchange cleaning if using the specific oximation/silylation method, but standard amino acid prep requires isolation).

-

Derivatization (KIC-tBDMS):

-

Dry the supernatant under nitrogen.

-

Add 50 µL MTBSTFA + 50 µL Acetonitrile.

-

Incubate at 70°C for 30 minutes .

-

Chemistry: This forms the t-BDMS derivative of KIC (and Leucine).

-

Muscle Tissue Processing (Product: Bound Leucine)

-

Homogenization: Homogenize ~20-50 mg wet muscle in 500 µL 10% TCA (Trichloroacetic acid).

-

Separation: Centrifuge (4,000 x g, 15 min).

-

Supernatant: Contains intracellular free amino acids (Save if intracellular enrichment is desired).

-

Pellet: Contains bound proteins.[6]

-

-

Washing: Wash pellet 3x with 10% TCA to remove all traces of free tracer.

-

Hydrolysis: Resuspend pellet in 2 mL 6N HCl . Heat at 110°C for 24 hours . This breaks peptide bonds, releasing bound L-Leucine-1-13C.

-

Purification: Dry the hydrolysate. Re-dissolve in 0.1N HCl and pass through cation exchange columns (AG 50W-X8). Elute amino acids with 4M NH4OH. Dry under vacuum.

-

Derivatization: React with MTBSTFA (same conditions as plasma) to form Leucine-tBDMS .

GC-MS Analysis & Data Acquisition

Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or Thermo ISQ). Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Mass Spectrometry Parameters (SIM Mode)

We monitor the fragment ions corresponding to the loss of the tert-butyl group [M-57].

| Analyte | Derivative | Target Ion (m/z) | Description |

| Leucine | t-BDMS | 302 | Tracee (M+0) |

| 303 | Tracer (M+1) | ||

| KIC | t-BDMS-quinoxalinol* | 232 | Tracee (M+0) |

| 233 | Tracer (M+1) |

(Note: If analyzing KIC directly as t-BDMS without quinoxalinol prep, ions are typically m/z 301/302 for the enol-TMS ether).

Calculation of Enrichment

Calculate the Atom Percent Excess (APE) or Tracer-to-Tracee Ratio (TTR) using the peak areas of the M+0 and M+1 ions.

Calculation: Fractional Synthesis Rate (FSR)

The FSR represents the percentage of the protein pool synthesized per unit time (%/hour).

Where:

- : Enrichment (APE) of protein-bound Leucine at time 2 and time 1.

- : Average enrichment (APE) of the precursor (Plasma KIC) during the incorporation period.

- : Time interval between biopsies (in hours).

Self-Validation Check:

-

Ensure

is stable (steady state) during the sampling window. -

Ensure

significantly (signal-to-noise ratio > 10).

References

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

-

Watt, P. W., et al. (1991). "alpha-Ketoisocaproate: a useful therapeutic agent?" Proceedings of the Nutrition Society.

-

Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry.

-

Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." Current Opinion in Clinical Nutrition & Metabolic Care.

-

Wilkinson, D. J., et al. (2014). "A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination." Physiological Reports.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Metabolic Flux Analysis Using DL-Leucine-1-13C in Mammalian Cell Culture

This Application Note is structured to provide a rigorous, high-fidelity technical guide for using DL-Leucine-1-13C in metabolic flux analysis. It addresses the specific challenges posed by the racemic mixture (DL) and the C1-label position, ensuring experimental validity.

Part 1: Strategic Overview & Mechanistic Basis

The "DL" and "C1" Distinctives

Using DL-Leucine-1-13C presents a unique set of opportunities and confounding variables compared to the standard L-Leucine-U-13C.[1] Success requires navigating two critical factors:

-

The Racemic Constraint (DL-Form): Mammalian ribosomes are stereoselective; they exclusively incorporate L-Leucine into nascent proteins.[1] The D-Leucine isomer is generally excluded from protein synthesis but competes for transport via the LAT1 (SLC7A5) transporter. Consequently, the effective tracer concentration for protein synthesis is only 50% of the total DL input.

-

The C1-Label Fate: The 1-13C (carboxyl) label has a binary fate:

-

Anabolic (Protein Synthesis): The label is retained in the peptide bond.

-

Catabolic (Oxidation): The label is lost as

during the conversion of -

Implication: Unlike Uniformly labeled (U-13C) tracers, 1-13C Leucine does not label downstream TCA cycle intermediates (like citrate or glutamate). This makes it the "gold standard" for specifically isolating oxidation rates and protein synthesis rates without signal dilution into the central carbon pool.

-

Mechanistic Pathway Map

The following diagram illustrates the divergent fates of the L and D isomers and the specific loss of the C1 label.

Caption: Divergent metabolic fates of DL-Leucine-1-13C. Note that D-Leucine may contribute to the KIC pool (and thus CO2) if DAO is active, but only L-Leucine enters the protein pool.[1]

Part 2: Experimental Protocols

Protocol A: Measuring Protein Synthesis (Anabolic Flux)

Objective: Determine the Fractional Synthesis Rate (FSR) of cellular protein. Method: GC-MS analysis of TBDMS-derivatized protein hydrolysates.

1. Tracer Media Preparation

-

Base Media: Use custom DMEM/RPMI lacking Leucine.

-

Tracer Addition: Add DL-Leucine-1-13C to a final concentration of 0.4 mM to 0.8 mM (physiological).

-

Correction Factor: Ensure the L-Leucine concentration matches your control conditions.[1] If your standard media uses 0.8 mM L-Leu, you must add 1.6 mM DL-Leu (providing 0.8 mM L-Leu) or supplement with unlabeled L-Leu.[1]

-

Dialyzed FBS: Use dialyzed FBS to remove endogenous unlabeled leucine which would dilute the specific enrichment.

-

2. Cell Incubation

-

Seed cells (e.g.,

cells/well in 6-well plates). -

Wash cells 2x with warm PBS to remove residual amino acids.

-

Add Tracer Media and incubate for 2–4 hours (Linear phase of incorporation).

-

Stop Reaction: Aspirate media; wash cells 3x with ice-cold PBS.

3. Sample Processing (Hydrolysis)[2]

-

Precipitation: Add 500 µL 10% Trichloroacetic Acid (TCA) . Incubate 15 min on ice.

-

Wash: Centrifuge (14,000 x g, 5 min). Discard supernatant (contains free amino acids). Wash pellet 2x with 5% TCA, then 2x with Acetone (to remove lipids). Air dry.

-

Hydrolysis: Resuspend pellet in 200 µL 6 M HCl . Incubate at 110°C for 18–24 hours in a sealed, high-quality glass vial (e.g., Wheaton).

-

Drying: Evaporate HCl under a nitrogen stream at 60°C until completely dry.

4. GC-MS Derivatization (TBDMS Method)

The TBDMS derivative is chosen because the [M-57] fragment retains the C1 carboxyl carbon.[1]

-

Add 50 µL Acetonitrile .

-

Add 50 µL MTBSTFA + 1% TBDMCS (Derivatizing reagent).

-

Incubate at 70°C for 60 minutes .

-

Transfer to GC vial with insert.

5. GC-MS Acquisition Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm).[1]

-

Carrier Gas: Helium, 1 mL/min.

-

Temperature Program: 100°C (1 min) -> 20°C/min -> 300°C.

-

SIM Mode (Selected Ion Monitoring):

-

Target Ion (m/z 302): Corresponds to the [M-57]

fragment (Loss of tert-butyl) for unlabeled L-Leucine (di-TBDMS).[1] -

Tracer Ion (m/z 303): Corresponds to [M-57]

for Leucine-1-13C.[1] -

Note: Verify the exact mass with a standard. The [M-57] fragment includes the entire amino acid backbone, preserving the C1 label. Do not use the [M-159] fragment (loss of COOTBDMS), as it loses the label.

-

Protocol B: Measuring Leucine Oxidation (Catabolic Flux)

Objective: Quantify the flux through the BCKDH complex by trapping

1. Experimental Setup

-

Use sealed culture flasks or wells with a rubber septum cap.

-

Center Well: Inside the flask, suspend a small "bucket" or center well containing a CO2 trap (e.g., a piece of filter paper soaked in 200 µL 1M NaOH or Hyamine Hydroxide).

2. Incubation & Trapping

-

Incubate cells with DL-Leucine-1-13C media (sealed system) for 4 hours.

-

Acidification: Inject 200 µL of 2 M Perchloric Acid (PCA) through the septum into the media (do not splash the trap). This stops metabolism and drives dissolved bicarbonate into the gas phase as CO2.

-

Capture: Incubate for 60 minutes at room temperature to allow complete CO2 transfer to the alkaline trap.

3. Measurement

-

Stable Isotope (13C): Transfer the trap solution to an Exetainer vial. Acidify again on the IRMS interface (GasBench) to release CO2 for mass spectrometric analysis of the

ratio (delta value). -

Note: If using DL-Leucine, be aware that D-Leucine oxidation (via DAO) will contribute to this signal.[1] Use a specific DAO inhibitor (e.g., sodium benzoate) in a control group to distinguish L- vs D-oxidation if necessary.[1]

Part 3: Data Analysis & The "Chirality Correction"

Calculating Precursor Enrichment (The DL Trap)

In standard MFA, Precursor Enrichment (

-

Measured Enrichment (

): GC-MS measures both L and D isomers indistinguishably (unless using a chiral column). -

Active Enrichment (

): Only L-Leucine is incorporated.[1]

The Correction Equation:

If you assume D-Leucine is transported but not incorporated, and you use a non-chiral column, you must calculate the theoretical

Where:

-

= 0.5

-

= (0.5

Fractional Synthesis Rate (FSR)

- : Enrichment of Leucine in the hydrolyzed protein pool (m+1 / total).

-

: The Corrected L-Leucine enrichment (

Part 4: Summary Data Tables

Table 1: Troubleshooting Common Artifacts

| Artifact | Cause | Solution |

| Low M+1 Signal | Loss of C1 during derivatization | Use TBDMS derivative and monitor [M-57] ion. Avoid derivatives that decarboxylate. |

| Underestimated FSR | Dilution by endogenous L-Leu | Use dialyzed FBS; verify intracellular precursor enrichment (KIC). |

| High Background Oxidation | D-Leucine oxidation by DAO | Run a control with unlabeled D-Leucine or DAO inhibitor to quantify background.[1] |

| Inconsistent Uptake | Competition with D-Isomer | Ensure total Leucine (L+D) does not saturate LAT1 transporters ( |

References

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] (The foundational text for tracer kinetics and FSR calculations).

-

Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry, 141(1), 101-109. (Establishes TBDMS method for amino acids).

-

Nair, K. S., et al. (1988). "Leucine incorporation into mixed skeletal muscle protein in humans." American Journal of Physiology-Endocrinology and Metabolism. (Validation of Leucine-1-13C for protein synthesis).

-

Verrey, F., et al. (2004). "CATs and HATs: the SLC7 family of amino acid transporters." Pflügers Archiv, 447(5), 532-542. (Details LAT1 stereoselectivity and transport kinetics).

Sources

Isotopic labeling strategies for studying amino acid metabolism.

Application Note: High-Resolution Isotopic Labeling Strategies for Dissecting Amino Acid Metabolism

Executive Summary

Amino acid (AA) metabolism is not merely a system of building blocks for protein synthesis; it is a dynamic signaling network driving energy production, nucleotide synthesis, and redox homeostasis. Static measurements of metabolite abundance often fail to capture the rate of pathway activity (flux). This Application Note details a rigorous workflow for Stable Isotope Resolved Metabolomics (SIRM) , utilizing

Strategic Experimental Design

Before pipetting, the tracer must be matched to the biological question. A common error is selecting a tracer that dilutes the signal before reaching the target pathway.

Table 1: Tracer Selection Matrix for Amino Acid Profiling

| Biological Question | Recommended Tracer | Rationale |

| Central Carbon Flux | [U- | Tracks glycolysis feeding into Serine/Glycine (One-Carbon metabolism) and Alanine via Pyruvate. |

| TCA Anaplerosis | [U- | The gold standard for measuring Glutaminolysis. Tracks carbon entry into the TCA cycle via |

| Nitrogen Routing | [ | Specifically tracks the amine group transfer (transamination) to Aspartate, Alanine, and nucleotides, separating N-flux from C-flux. |

| Reductive Carboxylation | [1- | Distinguishes oxidative TCA cycling from reductive carboxylation (critical in hypoxic tumor environments). |

Experimental Workflow: The "Cold-Quench" Protocol

Scientific Integrity Note: The turnover rate of intracellular amino acids can be less than 10 seconds. The most critical variable in this protocol is the speed of metabolism quenching. Washing cells with warm PBS induces metabolic stress and artifactual flux.

Reagents & Materials

-

Tracer Media: Glucose/Glutamine-free DMEM/RPMI supplemented with [U-

C] tracer and Dialyzed FBS (Essential to remove background unlabeled amino acids). -

Quenching/Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C .

-

Internal Standard (IS): L-Norvaline or

C-labeled algal amino acid mix (added to extraction solvent).

Step-by-Step Protocol

-

Steady-State Labeling:

-

Seed cells (e.g.,

per 10cm dish). -

Replace standard media with Tracer Media .

-

Incubate for 24 hours (or 3 doubling times) to achieve isotopic steady state.

-

-

Rapid Quenching (The "0-Second" Rule):

-

Place the culture dish on a bed of dry ice.

-

Immediately aspirate media.

-

Do not wash with PBS. (Washing leaks polar amino acids).

-

Immediately add 1.0 mL of -80°C Extraction Solvent .

-

-

Extraction:

-

Incubate plate at -80°C for 15 minutes to precipitate proteins.

-

Scrape cells into the cold methanol on dry ice.

-

Transfer suspension to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000

for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer supernatant to a new glass vial.

-

Dry under nitrogen gas flow at 30°C (Avoid high heat to prevent oxidation).

-

Reconstitute in 50

L Acetonitrile:Water (1:1 v/v) for LC-MS injection.

-

Analytical Workflow: HILIC-LC-MS/MS

Reverse-phase chromatography (C18) retains polar amino acids poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for robust separation of amino acids and their isomers (e.g., Leucine vs. Isoleucine).

LC Conditions

-

Column: Waters XBridge Amide or SeQuant ZIC-pHILIC (

mm, 3.5 -

Mobile Phase A: 20 mM Ammonium Acetate, 20 mM Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 85% B to 30% B over 15 minutes.

MS Settings (High Resolution - Orbitrap/Q-TOF)

-

Mode: Negative/Positive switching (Amino acids ionize well in Positive mode; TCA intermediates in Negative).

-

Resolution: >60,000 (Essential to resolve

C peaks from interfering isobaric compounds).

Pathway Visualization & Logic

Understanding the carbon transition is vital for data interpretation. Below is a logic map of [U-

Figure 1: Carbon flow from [U-

Data Analysis & Interpretation

Raw mass spectrometry data contains "noise" from naturally occurring isotopes (e.g., naturally present

The Mass Isotopomer Distribution (MID)

For a metabolite with

Protocol for Analysis:

-

Integration: Integrate peak areas for all isotopologues (M+0 to M+n).

-

Natural Abundance Correction (Mandatory):

-

Use algorithms like AccuCor (R-based) or IsoCor (Python).

-

Input: Raw peak areas and chemical formula.

-

Output: Corrected fractional enrichment.

-

Why? A molecule like Citrate (C

) has a ~6.6% chance of containing a natural

-

-

Calculation:

Where

Troubleshooting "Leaky" Phenotypes

-

Problem: High M+0 signal in intracellular Glutamine despite 100% tracer media.

-

Cause: Proteolysis (autophagy) breaking down unlabeled proteins, releasing unlabeled amino acids into the pool.

-

Solution: This is a biological finding, not an error. It indicates high autophagic flux.

References

-

Su, X., et al. (2017). AccuCor: A computational platform for natural abundance correction of high-resolution mass spectrometry data.[1][2]Nature Protocols . [Link]

-

Yuan, M., et al. (2019). Guidelines for the specific and robust extraction of polar metabolites from mammalian cells.Nature Protocols . [Link]

-

Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.Nature . [Link]

-

Cluntun, A. A., et al. (2017). The rate of glycolysis quantitatively orchestrates cellular fate and plasticity.Cell Metabolism . [Link]

-

Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.Annual Review of Biochemistry . [Link]

Sources

Application Notes and Protocols for DL-Leucine-1-13C Infusion in Human Studies

Introduction: Unraveling Protein Dynamics with Stable Isotope Tracers

In the landscape of metabolic research, understanding the kinetics of protein synthesis, breakdown, and oxidation is paramount. These dynamic processes are central to numerous physiological and pathological states, including growth, aging, response to nutrition and exercise, and the progression of diseases like cancer and diabetes.[1][2][3] Stable isotope tracers, particularly L-[1-¹³C]leucine, have emerged as a powerful and safe tool for quantifying these intricate processes in vivo in human subjects.[4][5][6] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to subjects, making them ideal for clinical research across all age groups.[4][5]

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role not only as a building block for protein synthesis but also as a key regulator of cellular signaling pathways, most notably the mTORC1 pathway which governs muscle protein synthesis.[1][7] This dual function makes it an excellent tracer for studying protein metabolism. By introducing ¹³C-labeled leucine into the body and tracking its fate, researchers can gain invaluable insights into whole-body and tissue-specific protein dynamics.[8]

This comprehensive guide provides detailed application notes and protocols for the use of DL-Leucine-1-¹³C in human studies. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles to ensure methodologically sound and ethically responsible research.

Core Principles: The Logic of Leucine Tracer Methodology

The fundamental principle behind using L-[1-¹³C]leucine as a tracer is the ability to distinguish the infused, labeled leucine from the body's naturally abundant, unlabeled leucine. This is achieved through mass spectrometry, a technique capable of differentiating molecules based on their mass-to-charge ratio.[9] The ¹³C isotope makes the labeled leucine molecule heavier than its unlabeled counterpart.

The most common approach for studying leucine kinetics is the primed, continuous infusion method.[4][10] This technique aims to achieve an "isotopic steady state," a condition where the enrichment of the tracer in the plasma remains constant over time. This steady state is crucial for the accurate calculation of leucine kinetics.

-

Priming Dose: A bolus injection of the tracer is administered at the beginning of the infusion. This "prime" rapidly raises the plasma enrichment to a level that will be maintained by the subsequent continuous infusion, thus shortening the time required to reach isotopic steady state.[4]

-

Constant Infusion: Following the priming dose, the tracer is infused at a constant rate for a predetermined period, typically several hours.[4][11]

By measuring the isotopic enrichment of ¹³C-leucine in plasma and its metabolic products, such as ¹³CO₂ in expired breath, we can calculate key parameters of protein metabolism:

-

Leucine Rate of Appearance (Ra) or Flux: This represents the total amount of leucine entering the plasma pool per unit of time, from both dietary intake (if in a fed state) and protein breakdown.

-

Leucine Oxidation: The rate at which leucine is irreversibly catabolized for energy. This is determined by measuring the amount of ¹³CO₂ exhaled.[12][13]

-

Non-oxidative Leucine Disposal (NOLD): This is the portion of leucine flux that is not oxidized and is primarily directed towards protein synthesis.

Experimental Workflow: A Visual Overview

The following diagram illustrates the typical workflow for a primed, continuous infusion study using L-[1-¹³C]leucine.

Caption: Workflow of a primed, continuous L-[1-¹³C]leucine infusion study.

Detailed Protocols

Part 1: Subject Preparation

Ethical considerations are paramount in human studies.[14] All protocols must be approved by an Institutional Review Board (IRB) or equivalent ethics committee. Informed consent must be obtained from all participants.

-

Screening: Participants should undergo a thorough medical screening to ensure they are healthy and meet the inclusion criteria for the study.

-

Dietary Control: For several days leading up to the study, participants may be required to follow a controlled diet to standardize their metabolic state.[10]

-

Fasting: Participants typically arrive at the clinical research unit in the morning after an overnight fast (10-12 hours). This ensures a post-absorptive state, minimizing the influence of recent dietary intake on leucine kinetics.[10][15]

-

Catheter Placement: Two intravenous catheters are placed in contralateral arms.

-

One catheter is for the infusion of the stable isotope tracer.

-

The other catheter is for repeated blood sampling. To obtain arterialized venous blood, the hand of the sampling arm can be warmed in a heated box (approximately 65°C). This process, known as the "hot box" technique, minimizes the arterial-venous difference in amino acid concentrations.[16][17]

-

Part 2: Tracer Preparation

The L-[1-¹³C]leucine tracer must be prepared under sterile conditions.

-

Source: Obtain sterile, pyrogen-free L-[1-¹³C]leucine from a reputable supplier.

-

Dilution: The tracer is typically diluted in sterile 0.9% saline. The final concentration will depend on the infusion rate and the subject's body weight.

-

Priming Dose Preparation: A separate syringe should be prepared for the priming dose. To prime the bicarbonate pool, a sterile solution of NaH¹³CO₃ is often co-administered with the L-[1-¹³C]leucine prime. This helps to achieve a faster steady state in expired ¹³CO₂.[4]

-

Sterility: All preparations should be performed in a laminar flow hood using aseptic techniques to prevent contamination.[5]

Part 3: Infusion Protocol

The primed, continuous infusion is the most widely accepted method for determining leucine kinetics.[4]

-

Baseline Sampling: Before starting the infusion, collect baseline blood and breath samples to determine the natural background enrichment of ¹³C.

-

Priming Dose Administration: Administer the priming dose of L-[1-¹³C]leucine and NaH¹³CO₃ intravenously over 1-2 minutes.

-

Constant Infusion: Immediately following the priming dose, begin the continuous infusion of L-[1-¹³C]leucine using a calibrated infusion pump. The infusion is typically maintained for 3-4 hours to ensure an isotopic steady state is achieved and maintained.[4]

-

Isotopic Steady State: Isotopic steady state in plasma leucine enrichment is generally reached within 1-2 hours of starting the infusion.[4] It is crucial to verify that a steady state has been achieved by analyzing samples collected during the latter part of the infusion period.

Table 1: Typical Infusion Parameters

| Parameter | Typical Value | Rationale |

| Priming Dose (L-[1-¹³C]leucine) | ~0.75 - 1.0 mg/kg | To rapidly achieve isotopic steady state in plasma.[4] |

| Priming Dose (NaH¹³CO₃) | ~0.6 mg/kg | To prime the bicarbonate pool and accelerate ¹³CO₂ steady state.[4] |

| Infusion Rate (L-[1-¹³C]leucine) | ~0.75 - 1.0 mg/kg/hr | To maintain a constant isotopic enrichment in the plasma.[4] |

| Infusion Duration | 3 - 4 hours | To ensure sufficient time to reach and maintain isotopic steady state for accurate measurements.[4] |

Part 4: Sampling Schedule

A well-defined sampling schedule is critical for capturing the dynamics of leucine metabolism.

-

Blood Sampling:

-

Collect baseline samples before the infusion begins.

-

During the infusion, collect blood samples at regular intervals (e.g., every 15-30 minutes) to monitor the achievement and maintenance of isotopic steady state.

-

Samples are typically collected in EDTA-containing tubes and immediately placed on ice.

-

-

Breath Sampling:

-

Collect baseline breath samples.

-

During the infusion, collect breath samples at the same time points as blood samples.

-

Subjects exhale into a collection bag or tube, from which an aliquot is transferred to a sealed container for later analysis.

-

-

Sample Processing:

-

Blood samples should be centrifuged in a refrigerated centrifuge to separate plasma.

-

Plasma should be stored at -80°C until analysis.

-

Analytical Methods: Measuring Isotopic Enrichment

The analysis of isotopic enrichment requires specialized equipment and expertise.

-

Plasma Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary techniques used to measure the enrichment of ¹³C-leucine and its major metabolite, α-ketoisocaproate (KIC), in plasma.[18][19] KIC is often used as a surrogate for intracellular leucine enrichment.[10]

-

Sample Preparation: Plasma proteins are precipitated, and the supernatant containing free amino acids is derivatized to make them volatile for GC-MS analysis.

-

-

Breath Analysis:

-

Isotope Ratio Mass Spectrometry (IRMS): This technique is used to measure the enrichment of ¹³CO₂ in expired breath with high precision.[20]